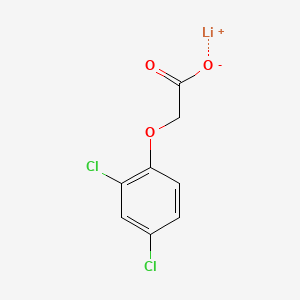

Lithium 2,4-dichlorophenoxyacetate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

3766-27-6 |

|---|---|

Molecular Formula |

C8H5Cl2LiO3 |

Molecular Weight |

227.0 g/mol |

IUPAC Name |

lithium;2-(2,4-dichlorophenoxy)acetate |

InChI |

InChI=1S/C8H6Cl2O3.Li/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;/h1-3H,4H2,(H,11,12);/q;+1/p-1 |

InChI Key |

WBGFKUKWGNKHTN-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-] |

Related CAS |

94-75-7 (Parent) |

Origin of Product |

United States |

Environmental Dynamics and Transformation of 2,4 Dichlorophenoxyacetate Derivatives

Hydrolysis and Dissociation Mechanisms in Aquatic Environments

In aquatic systems, the initial and most critical transformation pathways for 2,4-D derivatives are salt dissociation and ester hydrolysis. These processes convert the various forms of 2,4-D into the 2,4-D acid anion, which is the primary herbicidally active form and the substrate for further degradation.

Salts of 2,4-D, such as the dimethylamine (B145610) salt, are known to dissociate rapidly in water. epa.govfao.org It is expected that Lithium 2,4-dichlorophenoxyacetate (B1228070), as a salt of a strong base (lithium hydroxide) and a weak acid (2,4-D), would also dissociate readily and completely in aqueous environments. This process yields the lithium cation (Li⁺) and the 2,4-dichlorophenoxyacetate anion.

The hydrolysis of 2,4-D esters, another major class of its derivatives, is a critical step that converts them to the active 2,4-D acid. epa.gov This reaction is abiotically driven and its kinetics are highly dependent on the specific ester and the pH of the surrounding water. fao.orgorst.edu For example, short-chain alkyl esters are known to be highly toxic but may not translocate as effectively as the parent acid, partly because they are hydrolyzed during absorption into plant tissues. ucanr.edu The hydrolysis of various esters, such as iso-propyl, n-butyl, and iso-octyl esters, has been shown to be very rapid in alkaline solutions. capes.gov.br

Table 1: Dissociation and Hydrolysis Rates of 2,4-D Derivatives. This table summarizes the transformation rates for common 2,4-D salts and esters in aquatic environments. Data compiled from sources fao.orgorst.edu.

The stability of 2,4-D derivatives is significantly influenced by pH and the presence of oxygen. The hydrolysis of 2,4-D esters is notably pH-dependent, occurring much more rapidly in alkaline aquatic environments. epa.govorst.edu Conversely, under sterile and acidic aquatic conditions, 2,4-D esters can persist for longer periods. epa.gov The 2,4-D acid form itself is generally considered stable to abiotic hydrolysis under typical environmental conditions. orst.educdc.gov

The persistence of the resulting 2,4-D acid is strongly dictated by aerobic versus anaerobic conditions. In aerobic aquatic environments, microbial degradation is relatively rapid, with a reported half-life of about 15 days. epa.govcdc.gov However, in anaerobic aquatic environments, 2,4-D is far more persistent, with its half-life extending from 41 to 333 days. epa.govcdc.govwikipedia.org This increased persistence under anaerobic conditions, such as those found in stratified water bodies or certain sediments, raises the potential for longer-term contamination. researchgate.netyoutube.com

Photolytic Degradation Pathways in Aqueous Solutions and on Surfaces

Photolysis, or degradation by sunlight, is another significant pathway for the transformation of 2,4-D in the environment, occurring both in water and on surfaces like soil or plant leaves.

The direct photolysis of 2,4-D in water is generally slow, but it can be an important fate process in sunlit surface waters. cdc.gov The rate of photodecay can be significantly enhanced in the presence of photosensitizing substances. For instance, in an H₂O₂/UV system, the quantum yields for 2,4-D decay were observed to increase substantially. nih.gov Similarly, the presence of iron complexes can accelerate photodegradation. nih.gov

The half-life of 2,4-D due to photolysis varies depending on the medium. In aqueous solutions under aerobic conditions, one study reported a half-life of 4.5 days. fao.org The photodegradation half-life in soil was estimated to be 68 days. cdc.gov On surfaces meant to simulate leaf cuticular wax, the photolysis half-lives of 2,4-D herbicides were found to be between 27 and 159 hours under environmentally relevant irradiation, a timeframe that is comparable to biodegradation rates. rsc.org

Table 2: Environmental Half-Lives of 2,4-D. This table presents the reported half-lives of 2,4-D acid under various environmental conditions, highlighting the differences between degradation pathways. Data compiled from sources epa.govfao.orgcdc.govrsc.org.

The photolytic breakdown of the 2,4-D molecule leads to several intermediate compounds. The primary photodegradation pathways include photoreductive dechlorination, photosubstitution of a chlorine atom with a hydroxyl group, and cleavage of the ether bond. rsc.org

Key identified photodegradation products in aqueous solutions include:

2,4-Dichlorophenol (B122985) (2,4-DCP) : Formed by the cleavage of the ether linkage. fao.org

4-Chlorophenoxyacetic acid : A product of reductive dechlorination. fao.org

Hydroxylated products : Resulting from the substitution of chlorine atoms. nih.gov

Products of benzene (B151609) ring opening : Occurs during more advanced stages of degradation, leading to mineralization. nih.gov

On surfaces, photoreductive dechlorination products have been found to account for less than 60% of the parent compound's decay, suggesting that other unique pathways are also significant in this environment. rsc.org

Biotransformation in Soil and Water Systems

Microbial degradation is widely considered the most significant route for the breakdown of 2,4-D in both soil and aquatic environments. wikipedia.orgresearchgate.net The rate and extent of this biotransformation depend on various factors, including microbial populations, temperature, moisture, and oxygen availability. researchgate.net

In aerobic soils, the degradation of 2,4-D is rapid, with a typical half-life of about 6.2 days. epa.govwikipedia.org The process is carried out by a diverse range of bacteria and fungi. fao.org The primary mechanism involves the enzymatic cleavage of the acetic acid side chain, yielding 2,4-dichlorophenol (2,4-DCP) as a major intermediate. researchgate.net This is followed by hydroxylation and subsequent cleavage of the aromatic ring, ultimately leading to mineralization into carbon dioxide, water, and chloride ions. wikipedia.orgnih.gov Other intermediate products that can be formed during biotransformation include 2,4-dichloroanisole (B165449) and 4-chlorophenoxyacetic acid . fao.org

In aquatic systems, sediment microbes are instrumental in the degradation process. youtube.com Similar to soil, the process is much faster under aerobic conditions (half-life of ~15 days) compared to anaerobic conditions (half-life of 41-333 days). epa.gov Repeated applications of 2,4-D to an environment can shorten the acclimation period required for microbial populations to begin rapid degradation, suggesting an adaptive response by the microbial community. researchgate.net

Transport and Partitioning in Environmental Compartments

The movement of 2,4-D derivatives between soil, water, and air is dictated by their physical and chemical properties and environmental conditions.

2,4-D is recognized for its high potential for mobility and leaching in soils. nih.govnih.gov This is attributed to its high water solubility and low soil adsorption coefficient. researchgate.netnih.gov The risk of leaching into groundwater is particularly high in coarse-textured sandy soils with low organic matter content. researchgate.netscielo.org.co

Studies have shown that 2,4-D can be readily transported through the soil profile, posing a risk of groundwater contamination. scielo.org.coresearchgate.net In a study on flooded rice soil, 36.44% of applied 2,4-D was recovered in leachates. nih.gov However, the potential for groundwater contamination can be mitigated by its relatively rapid degradation in aerobic soil environments. cdc.govnih.gov The Groundwater Ubiquity Score (GUS), a measure of leachability, suggests that 2,4-D is prone to leaching from the soil surface to waterways. nih.gov

Volatilization is the process where a substance changes from a solid or liquid to a gas. osu.edu The potential for off-target movement through volatilization is a known issue for some forms of 2,4-D, particularly ester formulations, which are more volatile than salt formulations. osu.educambridge.org Lithium 2,4-dichlorophenoxyacetate, as a salt, is non-volatile. cdc.gov

However, after application, environmental factors can influence the potential for the 2,4-D acid to become airborne. nih.gov While the risk from salt formulations is lower, field studies still measure atmospheric concentrations of 2,4-D following applications of various formulations, including newer, low-volatility choline (B1196258) salts. digitellinc.comresearchgate.net The highest concentrations of 2,4-D are often detected in the air surrounding treated crop fields. nih.gov

Adsorption to soil particles is a key process that reduces the mobility and bioavailability of 2,4-D. pc-progress.com The primary soil components influencing adsorption are organic matter and, to a lesser extent, clay and iron oxides. researchgate.netresearchgate.netnih.gov

The strength of adsorption is quantified by the soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc). ucanr.edu Low Koc values indicate weak adsorption and high mobility. cdc.govucanr.edu 2,4-D generally exhibits low Koc values, confirming its high mobility in most soil types. cdc.gov For example, reported Koc values for various soil types range from 59 to 117, which are considered low. cdc.gov Sorption is generally negatively correlated with soil pH and positively correlated with organic carbon content. researchgate.netnih.gov Desorption can also occur, releasing the herbicide back into the soil solution, with the process being more rapid under anoxic conditions. nih.gov

Interactive Table: Adsorption Coefficients of 2,4-D in Various Soil Types

| Soil Type | Kd (L/kg) | Koc (L/kg) | Reference |

| Sandy Loam | - | 70 | cdc.gov |

| Sand | - | 76 | cdc.gov |

| Silty Clay Loam | - | 59 | cdc.gov |

| Loam | - | 117 | cdc.gov |

| Urban Soils (Range) | 0.65 - 4.68 | - | nih.gov |

| Peat Soil (Histosol) | 35.26 | - | researchgate.net |

| Ultisol (Rengam) | 1.35 | - | researchgate.net |

Due to a lack of specific scientific research on the chemical compound "this compound," it is not possible to provide a detailed article that strictly adheres to the requested outline. The available scientific literature predominantly focuses on the parent compound, 2,4-dichlorophenoxyacetic acid (2,4-D), and its various other salt and ester formulations. mt.govherts.ac.ukontosight.ai

Information specifically detailing the ecotoxicological mechanisms of this compound, including its unique interactions in plant and aquatic systems, is not sufficiently available to construct a scientifically accurate and thorough report as requested. Research on the auxin mimicry, cellular growth regulation, membrane interactions, induction of oxidative stress, and impact on energy metabolism pathways is specific to the form of the chemical being studied. nih.govresearchgate.netnih.govunl.edunih.govunl.edu Extrapolating findings from 2,4-D or its other salts to the lithium salt form without direct scientific evidence would be speculative and not meet the standards of scientific accuracy.

Similarly, creating data tables with detailed research findings on the effects of this compound on non-target organisms is not feasible given the absence of such specific data in published studies. researchgate.netepa.govnih.govosti.gov While there is extensive research on 2,4-D in general, this information cannot be accurately attributed to the specific lithium salt without dedicated studies.

Ecotoxicological Mechanisms and Non Target Organism Interactions of Phenoxyacetate Herbicides

Interactions with Non-Target Microbial Cellular Processes

The introduction of phenoxyacetate (B1228835) herbicides, such as Lithium 2,4-dichlorophenoxyacetate (B1228070), into the environment can lead to significant interactions with the cellular processes of non-target microorganisms. These interactions are often disruptive and can have wide-ranging effects on microbial physiology and function. The 2,4-dichlorophenoxyacetic acid (2,4-D) component of the molecule is the primary driver of these toxicological effects. researchgate.net

Inhibition of Enzyme Complexes Involved in Metabolic Pathways

Lithium 2,4-dichlorophenoxyacetate can exert inhibitory effects on crucial enzyme complexes within microbial metabolic pathways. While some microorganisms have evolved enzymatic pathways to degrade 2,4-D, for many non-target species, the compound acts as a metabolic inhibitor. nih.govnih.gov The degradation of 2,4-D in specialized bacteria is itself a multi-step enzymatic process, highlighting the compound's reactivity with microbial enzymes. nih.gov This process typically involves enzymes such as dioxygenases and hydroxylases that break down the herbicide. nih.gov

However, in non-target bacteria, exposure to 2,4-D can have a negative effect by directly inhibiting enzyme production. researchgate.net For example, studies on Escherichia coli have shown that exposure to 2,4-D can lead to a decrease in total protein content, suggesting a broad impact on protein synthesis and, consequently, enzyme availability. usgs.gov The compound can also interfere with key metabolic pathways. For instance, the degradation of 2,4-D in degrading bacteria funnels intermediates into the tricarboxylic acid (TCA) cycle. nih.gov In non-degrading organisms, the presence of 2,4-D can disrupt the normal functioning of such central metabolic hubs.

| Microorganism | Observed Effect | Metabolic Pathway/Enzyme System Affected | Reference |

| Cupriavidus necator JMP134 | Biodegradation of 2,4-D | tfd gene-encoded enzymes (e.g., tfdA, tfdB) | nih.gov |

| Escherichia coli | Diminished total protein content | General protein synthesis | usgs.gov |

| Soil Bacteria | Inhibition of enzyme production | General metabolic enzymes | researchgate.net |

Interference with DNA and Protein Synthesis

A significant ecotoxicological mechanism of 2,4-dichlorophenoxyacetate is its ability to interfere with the fundamental processes of DNA replication and protein synthesis in non-target microbes. Research has demonstrated that even at sub-lethal concentrations, 2,4-D can induce DNA damage in bacteria like Escherichia coli. frontiersin.org This damage occurs rapidly, within seconds of exposure, and triggers a cellular stress response known as the SOS response. frontiersin.org The SOS response is a DNA repair system, and its activation indicates significant damage to the bacterial chromosome. frontiersin.orgmdpi.com

The interference with DNA integrity has cascading effects on cell division. In E. coli, 2,4-D has been shown to arrest cell division by disrupting the divisome complex, which is responsible for bacterial cell septation. frontiersin.org This leads to the formation of elongated, filamentous cells as the bacteria can no longer divide properly. frontiersin.org Furthermore, the general reduction in protein content observed in 2,4-D-exposed E. coli points to a broader disruption of protein synthesis. usgs.gov This could be a direct effect on the ribosomal machinery or an indirect consequence of DNA damage and the subsequent stress responses.

| Organism | Finding | Mechanism | Reference |

| Escherichia coli | DNA damage and activation of SOS response | Direct interaction with DNA | frontiersin.org |

| Escherichia coli | Arrest of cell division, leading to filamentation | Disruption of the FtsZ and FtsA proteins in the divisome complex | frontiersin.org |

| Escherichia coli | Diminished total protein content | General inhibition of protein synthesis | usgs.gov |

Alterations in Thiol Metabolism

Exposure to this compound can lead to oxidative stress in microbial cells, which in turn necessitates alterations in thiol metabolism. Thiol-containing molecules, most notably glutathione (B108866), are central to protecting the cell from damage by reactive oxygen species (ROS). Studies have indicated that 2,4-D exposure can induce oxidative stress. frontiersin.org This is a state where the production of ROS overwhelms the cell's antioxidant capacity.

The generation of ROS can damage cellular components like lipids, proteins, and DNA. In response to this oxidative threat, microorganisms upregulate their antioxidant defense systems. A key component of this defense is the metabolism of thiols. For example, glutathione is oxidized to protect other cellular components, and enzymes like glutathione reductase are required to regenerate its reduced form. While direct studies on this compound and thiol metabolism are specific, the observed induction of oxidative stress and DNA damage strongly implies an impact on these pathways. frontiersin.org For instance, in E. coli, 2,4-D exposure leads to lipid peroxidation, evidenced by an increase in malondialdehyde, a marker of oxidative damage to lipids. usgs.gov This type of damage would inherently involve the cell's thiol-based antioxidant systems to mitigate the effects.

| Effect | Indicator/Observation | Implicated Cellular Process | Reference |

| Oxidative Stress | Induction of DNA damage and SOS response | Cellular antioxidant response | frontiersin.org |

| Lipid Peroxidation | Increased levels of malondialdehyde in E. coli | Damage to cellular membranes by reactive oxygen species | usgs.gov |

| Implied Alteration in Thiol Metabolism | Response to oxidative stress | Maintenance of redox homeostasis via molecules like glutathione | usgs.govfrontiersin.org |

Microbial Ecology and Bioremediation of 2,4 Dichlorophenoxyacetate

Microbial Degradation Pathways and Enzyme Systems

The microbial breakdown of 2,4-D is a stepwise process involving several key enzymatic reactions. The most well-studied pathway is the tfd pathway, which has been extensively characterized in bacteria like Cupriavidus necator JMP134. nih.govnih.gov

Ether Bond Cleavage Mechanisms

The initial and rate-limiting step in the degradation of 2,4-D is the cleavage of the ether bond that links the dichlorinated aromatic ring to the acetic acid side chain. nih.govwikipedia.org This reaction is catalyzed by the enzyme 2,4-dichlorophenoxyacetate (B1228070)/α-ketoglutarate dioxygenase, encoded by the tfdA gene. nih.govnih.gov This enzyme utilizes α-ketoglutarate and molecular oxygen to break the ether linkage, resulting in the formation of 2,4-dichlorophenol (B122985) (2,4-DCP) and glyoxylate. nih.govnih.gov The cleavage of the ether bond is crucial as it detoxifies the herbicide and initiates the catabolic pathway. nih.govmasterorganicchemistry.com

Hydroxylation and Ring Cleavage Processes

Following the initial ether bond cleavage, the resulting intermediate, 2,4-DCP, undergoes further degradation. The process of microbial degradation of 2,4-D involves hydroxylation, cleavage of the acid side-chain, decarboxylation, and ultimately, ring opening. orst.eduwikipedia.org

The 2,4-DCP is hydroxylated by the enzyme 2,4-dicholorophenol hydroxylase, encoded by the tfdB gene, to form 3,5-dichlorocatechol (B76880). nih.govnih.gov This hydroxylation step prepares the aromatic ring for cleavage.

The aromatic ring of 3,5-dichlorocatechol is then cleaved by the enzyme chlorocatechol 1,2-dioxygenase, encoded by the tfdC gene. nih.govnih.gov This enzyme catalyzes the ortho cleavage of the catechol ring, breaking it open between the two hydroxyl groups to form 2,4-dichloro-cis,cis-muconate. nih.govnih.gov This ring cleavage step is a critical point in the pathway, as it converts the cyclic aromatic compound into a linear, more readily metabolizable intermediate.

Identification and Characterization of Key Enzymes (e.g., those involved in tfdA pathway)

The tfd pathway is a cascade of enzymatic reactions that sequentially break down 2,4-D. The key enzymes and their functions in this pathway have been extensively studied and are summarized below:

| Gene | Enzyme | Function |

| tfdA | 2,4-D/α-ketoglutarate dioxygenase | Cleaves the ether bond of 2,4-D to form 2,4-DCP. nih.govnih.gov |

| tfdB | 2,4-DCP hydroxylase | Hydroxylates 2,4-DCP to form 3,5-dichlorocatechol. nih.govnih.gov |

| tfdC | Chlorocatechol 1,2-dioxygenase | Catalyzes the ortho cleavage of 3,5-dichlorocatechol to form 2,4-dichloro-cis,cis-muconate. nih.govnih.gov |

| tfdD | Chloromuconate cycloisomerase | Converts 2,4-dichloro-cis,cis-muconate to 2-chlorodienelactone. nih.gov |

| tfdE | Chlorodienelactone hydrolase | Transforms 2-chlorodienelactone into 2-chloromaleylacetate (B1243639). nih.gov |

| tfdF | Chloromaleylacetate reductase | Reduces 2-chloromaleylacetate to 3-oxoadepate, which then enters the tricarboxylic acid (TCA) cycle. nih.gov |

Characterization of 2,4-Dichlorophenoxyacetate-Degrading Microorganisms

A wide variety of microorganisms capable of degrading 2,4-D have been isolated from contaminated soils and water. These microbes play a crucial role in the natural attenuation of this herbicide. nih.gov

Isolation and Identification of Bacterial Strains (e.g., Sphingomonas, Pseudomonas, Cupriavidus, Achromobacter, Ochrobactrum)

Numerous bacterial genera have been identified for their ability to utilize 2,4-D as a sole source of carbon and energy. Some of the most frequently isolated and studied genera include:

Sphingomonas : Strains of Sphingomonas have been shown to effectively degrade 2,4-D in soil. nih.gov

Pseudomonas : Various Pseudomonas species are known to possess the genetic machinery for 2,4-D degradation. nih.govnih.gov

Cupriavidus : Cupriavidus necator JMP134 is a model organism for studying the tfd pathway of 2,4-D degradation. nih.govnih.gov

Achromobacter : A strain of Achromobacter sp. was isolated that can use both 2,4-D and MCPA as its sole carbon and energy source. nih.gov

Ochrobactrum : This genus also includes species capable of breaking down 2,4-D. nih.gov

Halomonas : A moderately halophilic bacterium from this genus has been shown to degrade 2,4-D, utilizing a similar pathway to nonextremophilic bacteria. researchgate.netmicrobiologyresearch.org

These bacteria are often found in agricultural soils with a history of herbicide application, where they have adapted to utilize 2,4-D as a substrate.

Role of Fungal Strains in Degradation (e.g., Mortierella, Umbelopsis)

In addition to bacteria, several fungal genera have been identified as being capable of degrading 2,4-D. Fungi employ different enzymatic systems, often involving cytochrome P450 monooxygenases and laccases, to transform the herbicide. nih.govvu.nl Notable fungal degraders include:

Mortierella : Strains of Mortierella, such as Mortierella isabellina, have demonstrated the ability to degrade 2,4-D. nih.govresearchgate.net

Umbelopsis : This fungal genus is also known to participate in the breakdown of 2,4-D. nih.govnih.gov

Aspergillus , Penicillium , and Trichoderma : Species within these common soil fungal genera have also been reported to degrade 2,4-D. nih.govidosi.org

White-rot fungi : Fungi such as Phanerochaete chrysosporium and Rigidoporus sp. have shown significant potential for 2,4-D degradation, often through the action of extracellular enzymes like laccases. nih.govvu.nl

The diversity of both bacterial and fungal species capable of degrading 2,4-D highlights the widespread metabolic potential within microbial communities to remediate environments contaminated with this herbicide.

Metabolic Diversity and Degradation Efficiency Across Species

The biodegradation of 2,4-Dichlorophenoxyacetate (2,4-D) is carried out by a diverse range of microorganisms, including numerous bacterial and fungal strains. nih.gov This metabolic diversity is crucial for the effective removal of this herbicide from contaminated environments. Microorganisms capable of degrading 2,4-D have been isolated from various ecosystems, particularly from soils with a history of herbicide application. frontiersin.orgscielo.br

Key bacterial genera known for their 2,4-D degradation capabilities include Cupriavidus, Pseudomonas, Sphingomonas, Achromobacter, Burkholderia, and Arthrobacter. nih.govfrontiersin.orgnih.gov Fungi, such as those from the genera Penicillium, Mortierella, and Umbelopsis, also contribute to its breakdown. nih.govscielo.br The efficiency of degradation can vary significantly among different species and even strains, influenced by environmental conditions such as pH, temperature, and the initial concentration of the herbicide. nih.govnih.gov

For instance, Cupriavidus necator JMP134 is a well-studied model organism for 2,4-D degradation. researchgate.nettandfonline.com Some strains, like Cupriavidus necator EMA-G, have demonstrated remarkable efficiency, degrading 250 mg/L of 2,4-D in less than a day. nih.gov Similarly, Cupriavidus pinatubonensis BJ71, under optimal conditions (pH 7.0 and 30°C), can degrade 99% of an initial 350 mg/L of 2,4-D within six days. nih.gov This strain also shows tolerance to high concentrations, degrading 61% of 800 mg/L of 2,4-D in seven days. nih.gov

The degradation process often involves the utilization of 2,4-D as a sole source of carbon and energy. scielo.brnih.gov The initial step is typically catalyzed by the enzyme 2,4-D/α-ketoglutarate dioxygenase, encoded by the tfdA gene, which converts 2,4-D to 2,4-dichlorophenol (2,4-DCP). tandfonline.comnih.gov

Degradation Efficiency of Various Microbial Strains

| Microorganism | Initial 2,4-D Concentration | Degradation Efficiency | Time | Reference |

|---|---|---|---|---|

| Cupriavidus pinatubonensis BJ71 | 350 mg/L | 99% | 6 days | nih.gov |

| Novosphingobium sp. strain DY4 | 200 mg/L | 96% | 5-7 days | nih.gov |

| Cupriavidus necator EMA-G | 250 mg/L | 100% | <1 day | nih.gov |

| Consortium R3 (Arthrobacter sp. + Sphingomonas sp.) | 100 mg/L | 98-100% | 9 days | nih.gov |

| Stenothrophomonas maltophilia | 2.35 mg/mL | 30.20% | 14 days | scielo.br |

| Penicillium sp. | 2.35 mg/mL | 29.80% | 14 days | scielo.br |

Impact on Soil Microbial Community Structure and Function

Shifts in Bacterial and Fungal Populations and Community Structure

The application of 2,4-D to soil can significantly alter the structure and balance of resident microbial communities. nih.govresearchgate.net These shifts are a result of two primary effects: the selective pressure favoring the growth of microorganisms that can utilize the herbicide as a carbon and energy source, and the potential toxic effects on other, more sensitive microbial populations. nih.govoup.com

The response of microbial populations can also vary between bacteria and fungi. Some studies have reported that 2,4-D application can initially depress bacterial populations while benefiting fungi. researchgate.net Conversely, other research indicates that lower concentrations (10 and 100 µg g⁻¹) can stimulate culturable bacteria, while higher concentrations (1000 µg g⁻¹) lead to a decline. researchgate.netmdpi.com The composition of the soil, particularly the organic matter content, can mediate these effects, with microbial populations in soils with higher organic matter being less affected by the herbicide. researchgate.net The application of 2,4-D generally leads to a selection for a copiotrophic (organisms that thrive in nutrient-rich environments) degrader population and a persistently herbicide-tolerant microbial community. researchgate.netconicet.gov.ar

Influence on Nitrogen-Transforming Bacterial Communities (e.g., Ammonifiers, Nitroso-bacteria, Denitrifying Bacteria)

The herbicide 2,4-D can exert varying effects on soil bacteria involved in the nitrogen cycle, with the impact being dependent on the application rate and the specific group of bacteria. scispace.com Field application rates of 2,4-D have been observed to stimulate ammonifiers, which are responsible for converting organic nitrogen into ammonia (B1221849). scispace.com However, these rates typically have no significant influence on nitroso-bacteria (which oxidize ammonia to nitrite) or denitrifying bacteria. scispace.com

In contrast, higher concentrations of 2,4-D can have an inhibitory effect on all these groups. scispace.com Autotrophic nitrifying bacteria, which derive energy from the oxidation of inorganic nitrogen compounds, appear to be particularly sensitive to 2,4-D toxicity, showing inhibition at both field and higher application rates. scispace.com Conversely, heterotrophic nitrifying bacteria have been shown to be stimulated by the presence of 2,4-D. mdpi.comscispace.com The application of 2,4-D has also been linked to an increase in ammonium (B1175870) (N-NH4+) concentration and a decrease in nitrate (B79036) (N-NO3−) levels in soil, which is consistent with the inhibition of ammonia-oxidizing bacteria. researchgate.net

Genetic Potential for Degradation and Adaptive Responses (e.g., tfdA Gene Copy Number Dynamics)

The application of 2,4-D to soil induces an adaptive response in the microbial community, which is evident at the genetic level. A key indicator of this adaptation is the increase in the abundance of genes responsible for 2,4-D degradation, such as the tfdA gene. oup.comnih.gov The tfdA gene, which codes for the 2,4-D/α-ketoglutarate dioxygenase, is specifically involved in the initial step of the well-characterized tfd degradation pathway. tandfonline.comnih.gov

Following the application of 2,4-D, the copy number of tfdA genes in the soil microbial community increases rapidly. oup.comnih.gov This increase in genetic potential is directly correlated with the rate of 2,4-D mineralization and the growth of the degrading microbial biomass. oup.comnih.gov The peak in tfdA gene abundance often coincides with the maximum rate of herbicide degradation. nih.gov This demonstrates a strong link between the genetic potential of the microbial community and its functional response to the presence of the contaminant. The dynamics of tfdA gene expression can vary between different microbial communities, reflecting the diversity of 2,4-D degrading populations present. nih.gov The incongruency between the phylogenies of the tfdA gene and the 16S rRNA genes of the host bacteria suggests that horizontal gene transfer has played a significant role in the evolution and spread of 2,4-D degradation capabilities among different bacterial species. nih.gov

Strategies for Bioremediation of 2,4-Dichlorophenoxyacetate Contamination

Bioaugmentation Approaches with Isolated Strains

Numerous studies have demonstrated the effectiveness of bioaugmentation using isolated strains. For example, inoculating soil with Novosphingobium sp. strain DY4 led to the removal of 96% of 2,4-D (at an initial concentration of 200 mg/L) within 5-7 days. nih.gov Similarly, the introduction of Cupriavidus campinensis BJ71 into non-sterile soil significantly enhanced the degradation of 350 mg kg⁻¹ of 2,4-D, with 87.13% removed after 14 days, compared to only 7.34% in uninoculated soil. nih.gov

Bioaugmentation can also be applied in more complex scenarios, such as co-contamination with heavy metals. In one study, cadmium-sensitive 2,4-D degrader Ralstonia eutropha JMP134 was unable to degrade the herbicide in the presence of cadmium. nih.govnih.gov However, when co-inoculated with cadmium-resistant bacteria (Pseudomonas sp. strain H1 or Bacillus sp. strain H9), which could detoxify the environment by reducing soluble cadmium levels, the degradation of 2,4-D was successfully achieved. nih.govnih.gov This "dual-bioaugmentation" strategy highlights the potential for using microbial consortia to address complex contamination scenarios. nih.gov

Phytoremediation and Rhizoremediation Techniques

Phytoremediation and rhizoremediation are environmentally friendly techniques that utilize plants and their associated microbial communities to clean up contaminated environments. researchgate.netnih.gov In the context of 2,4-Dichlorophenoxyacetic acid (2,4-D) contamination, these methods offer a promising approach for its removal from soil and water. oup.comoup.com

Phytoremediation involves the direct uptake of contaminants by plants, which can then be metabolized, sequestered, or volatilized. frontiersin.orgyoutube.com However, the effectiveness of phytoremediation for 2,4-D can be limited by the herbicide's phytotoxic nature, particularly to broad-leaved plants like poplar and willow that are often used in remediation projects. oup.comnih.gov Research has explored the potential of various plant species for 2,4-D phytoremediation. For instance, a study on Plectranthus neochilus (boldo) demonstrated its capacity to decontaminate soil and water containing 2,4-D. nih.gov In soil experiments, the plant contributed to the degradation of the herbicide, while in water, a 49% reduction in 2,4-D concentration was observed over 60 days. nih.gov Notably, the 2,4-D was not detected in the tea leaves made from the plant, suggesting it was degraded rather than accumulated. nih.gov

Rhizoremediation is a specific type of phytoremediation that occurs in the rhizosphere, the soil region directly influenced by plant roots. nih.gov The rhizosphere is a hot-spot of microbial activity due to the release of root exudates, which can serve as a source of carbon and energy for microorganisms. nih.gov This enhanced microbial activity can lead to the accelerated degradation of contaminants like 2,4-D. nih.gov The effectiveness of rhizoremediation is dependent on the plant species and its age, as these factors influence the composition of root exudates and the microbial communities they support. nih.gov

The synergy between plants and microorganisms is a key aspect of these remediation techniques. Endophytic bacteria, which live within plant tissues without causing harm, can play a significant role in enhancing phytoremediation. oup.comoup.com In one study, pea plants (Pisum sativum) inoculated with a 2,4-D-degrading endophytic bacterium, Pseudomonas putida VM1450, showed a greater capacity to remove the herbicide from the soil compared to non-inoculated plants. oup.comoup.com The inoculated plants also did not accumulate 2,4-D in their aerial tissues, indicating that the endophyte was actively degrading the herbicide within the plant. oup.comoup.com This demonstrates the potential of using bacterial endophytes to improve the efficiency of phytoremediation and prevent the accumulation of toxic residues in plants. nih.gov

The table below summarizes key research findings on the use of phytoremediation and rhizoremediation for 2,4-D.

| Plant Species | Microorganism | Key Findings | Reference |

| Pisum sativum (Pea) | Pseudomonas putida VM1450 (endophyte) | Inoculated plants showed enhanced removal of 2,4-D from soil and no accumulation in aerial tissues. | oup.comoup.com |

| Trifolium pratense (Red Clover) | Rhizosphere microorganisms | Enhanced mineralization of 2,4-D in the rhizosphere soil compared to unplanted soil. The effect was plant-species and age-specific. | nih.gov |

| Plectranthus neochilus (Boldo) | Not specified | Achieved up to 49% decontamination of 2,4-D in water. The herbicide was not detected in the plant's leaves. | nih.gov |

Optimization of Environmental Conditions for Enhanced Biodegradation

The efficiency of microbial degradation of 2,4-Dichlorophenoxyacetic acid is significantly influenced by various environmental factors. Optimizing these conditions is crucial for enhancing the bioremediation of contaminated sites. Key parameters that affect biodegradation rates include pH, temperature, and the initial concentration of the herbicide.

pH: The pH of the soil or water environment plays a critical role in the microbial degradation of 2,4-D. Research has shown that the optimal pH for the activity of enzymes involved in the 2,4-D degradation pathway is often in the neutral to slightly alkaline range. researchgate.netnih.gov For example, the dioxygenase enzymes responsible for the initial steps of 2,4-D breakdown exhibit optimal activity between pH 7.6 and 8.0. nih.gov Studies on specific bacterial strains have confirmed these findings. For instance, Cupriavidus campinensis BJ71 showed the highest degradation rate at a pH of 7.0. scielo.brnih.gov While this strain could tolerate a wide pH range (5.0-10.0), its efficiency was significantly lower at more acidic or alkaline conditions. scielo.brnih.gov Similarly, a study on bacterial strains degrading both 2,4-D and 4-chloro-2-methylphenoxyacetic acid (MCPA) found that optimal growth and degradation occurred at a pH of 7-8, with a significant reduction in activity at a pH of 5. researchgate.net However, some fungi have been shown to degrade 2,4-D effectively at acidic pH. For example, laccase from Rigidoporus sp. FMD21 showed comparable degradation of 2,4-D at pH 4 and pH 7. nih.gov

Temperature: Temperature is another major environmental factor that affects the metabolic activity of microorganisms and, consequently, the rate of 2,4-D biodegradation. scielo.br Generally, a moderate temperature range supports the highest degradation rates. The optimal temperature for the dioxygenase enzymes in the 2,4-D degradation pathway is between 30 and 35 °C. nih.gov Research on Cupriavidus pinatubonensis BJ71 identified 30 °C as the optimal temperature for 2,4-D degradation, with a degradation rate of 98.98%. nih.govscielo.br At a higher temperature of 34 °C, the degradation rate dropped to approximately 8.49%. scielo.br Another study also reported that temperatures of 30°C and 40°C supported the highest bacterial activity for 2,4-D degradation, while extreme temperatures of 20°C and 50°C had a negative impact. researchgate.net The degradation of 2,4-D can also occur at very low temperatures, as observed in studies on the Greenland ice sheet, although the rates are significantly slower. nih.gov

Initial Herbicide Concentration: The initial concentration of 2,4-D can influence the efficiency of its biodegradation. While some microorganisms can tolerate and degrade high concentrations of 2,4-D, very high levels can be inhibitory to microbial growth and activity. researchgate.netscielo.br The bacterial strain Cupriavidus campinensis BJ71 was able to degrade 94.08% of 500 mg/L and 61% of 800 mg/L of 2,4-D. scielo.brnih.gov The optimal initial concentration for this strain was found to be 350 mg/L, under which it achieved 99.57% degradation in 6 days. scielo.brnih.gov Another study found that herbicide concentrations ranging from 300 to 700 mg/L had a minimal effect on the degradation efficiency, which remained above 99%. researchgate.net However, higher concentrations did lead to a marginal suppression of bacterial growth. researchgate.net In a bioslurry reactor, the degradation efficiency of 2,4-D decreased as the initial concentration in the soil increased from 200 mg/kg to 500 mg/kg. researchgate.net

The following table summarizes the optimal environmental conditions for the enhanced biodegradation of 2,4-D based on various studies.

| Parameter | Optimal Condition | Organism/System | Reference |

| pH | 7.0 | Cupriavidus campinensis BJ71 | scielo.brnih.gov |

| 7.0-8.0 | Bacterial strains | researchgate.net | |

| 7.6-8.0 | Dioxygenase enzymes | nih.gov | |

| 4.0 & 7.0 | Rigidoporus sp. FMD21 (laccase) | nih.gov | |

| Temperature | 30 °C | Cupriavidus campinensis BJ71 | scielo.brnih.gov |

| 30-35 °C | Dioxygenase enzymes | nih.gov | |

| 30-40 °C | Bacterial strains | researchgate.net | |

| Initial Concentration | 350 mg/L | Cupriavidus campinensis BJ71 | scielo.brnih.gov |

| 300-700 mg/L | Bacterial strains | researchgate.net |

Analytical Methodologies for Detection and Quantification of 2,4 Dichlorophenoxyacetate

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 2,4-D residues. These methods involve the separation of the analyte from a mixture by passing it through a stationary phase.

Gas chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile compounds like 2,4-D, often requiring a derivatization step to convert the acidic form into a more volatile ester, such as a methyl or pentafluorobenzyl ester. nih.govspringernature.com

Electron Capture Detector (ECD): The Electron Capture Detector is highly sensitive to halogenated compounds, making it particularly suitable for detecting the chlorinated structure of 2,4-D. nih.govspringernature.com This detector offers excellent sensitivity for trace-level analysis. nih.gov However, the presence of background noise can sometimes create ambiguity in peak identification, necessitating further confirmation. nih.gov

Mass Spectrometry (MS): When coupled with GC, a mass spectrometer (GC-MS) provides definitive identification and quantification. epa.gov The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for the compound. nih.govepa.gov This is essential for confirming the presence of 2,4-D and distinguishing it from other co-eluting compounds. nih.gov For instance, in one method, three specific ions (m/z 176, 178, and 161) were monitored for the detection of a related compound, 2,4-dichloroanisole (B165449) (2,4-DCA). epa.gov

Derivatization is a key step in many GC-based methods for 2,4-D. While diazomethane (B1218177) has been traditionally used to form methyl esters, safety concerns have led to the exploration of alternatives like BCl3/2-chloroethanol, which produces a 2-chloroethyl ester. nih.gov This alternative has shown comparable recovery rates to the methyl ester method. nih.gov

Interactive Data Table: GC Analysis Parameters for 2,4-D and Related Compounds

| Technique | Detector | Derivatizing Agent | Derivative | Key Findings | Reference |

|---|---|---|---|---|---|

| Gas Chromatography (GC) | Electron Capture Detector (ECD) | Diazomethane | Methyl ester | Official analysis method for 2,4-D residues in fresh produce. | nih.gov |

| Gas Chromatography (GC) | Electron Capture Detector (ECD) | BCl3/2-chloroethanol | 2-chloroethyl ester | Safer alternative to diazomethane with longer retention time and better signal-to-noise ratio. Recoveries of 91% were achieved. | nih.gov |

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Not specified | 2,4-DCA (related compound) | Monitored ions m/z 176, 178, and 161 for quantification and confirmation. | epa.gov |

| Gas Chromatography (GC) | Electron Capture Detection (ECD) | Pentafluorobenzyl bromide | Pentafluorobenzyl ester | Used for the analysis of 2,4-D in urine with a detection limit of approximately 1 µg/L. | springernature.com |

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of 2,4-D, particularly for non-volatile or thermally labile compounds. deswater.com It separates components of a mixture in a liquid mobile phase through a solid stationary phase.

UV Detection: HPLC with UV detection is a common method for quantifying 2,4-D. unesp.brsemanticscholar.orgplos.org The molecule absorbs UV light at specific wavelengths, and the amount of absorption is proportional to its concentration. semanticscholar.org The maximum absorption wavelengths for 2,4-D are reported to be around 230 nm and 283 nm. deswater.comunesp.brsemanticscholar.org This method has been successfully applied to determine 2,4-D in soil, water, and sediment samples with good recovery rates. unesp.brsemanticscholar.org

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) offers enhanced selectivity and sensitivity, allowing for the detection of low concentrations of 2,4-D in complex matrices. nih.gov This is particularly useful for analyzing food and biological samples. plos.orgnih.gov

Interactive Data Table: HPLC Analysis Parameters for 2,4-D

| Technique | Detector | Wavelength (nm) | Matrix | Key Findings | Reference |

|---|---|---|---|---|---|

| HPLC | UV | 230 | Soil | Recoveries of 85% to 111% were obtained. Limit of quantification was 0.1 mg/kg. | unesp.br |

| HPLC | UV (DAD) | 230 and 280 | Water, Soil, Sediment | Good linearity (R² ≥ 0.9996). LOD of 0.45 µg/mL and LOQ of 2 µg/mL. | semanticscholar.org |

| HPLC | UV | 230 | Rat Serum | Method validated for pharmacokinetic studies with a calibration curve over a range of 0.1–400 mg/L. | plos.orgnih.gov |

| HPLC | UV | 283 | Water | Extraction efficiency of 99.69% with LOD and LOQ of 0.004 and 0.01 µg/L, respectively. | deswater.com |

For the simultaneous analysis of multiple pesticide residues, including 2,4-D, in complex samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. epa.govnih.govfao.org This technique uses two mass analyzers in series to provide a very high degree of selectivity and sensitivity.

LC-MS/MS methods are capable of detecting and quantifying a wide range of compounds in a single run, making them highly efficient for multi-residue analysis in food and environmental samples. nih.govfao.org For instance, a method was developed for the simultaneous quantification of 8 phytohormones and 27 acidic herbicides, including 2,4-D, in fruits and vegetables. nih.gov Another method allows for the determination of 2,4-D and its metabolites in water at a low limit of quantification of 0.10 µg/L. epa.gov The use of stable-isotope internal standards in LC-MS/MS analysis helps to ensure accuracy and precision. fao.org

Interactive Data Table: LC-MS/MS Analysis Parameters for 2,4-D

| Technique | Matrix | Key Features | Limit of Quantitation (LOQ) | Reference |

|---|---|---|---|---|

| LC-MS/MS | Drinking, Ground, and Surface Water | Quantitative determination of 2,4-D and its metabolites. | 0.10 µg/L | epa.gov |

| LC-MS/MS | AAD-12 Cotton | Online reverse-phase polymeric solid-phase extraction (SPE) with negative-ion electrospray. | Not specified | fao.org |

| LC-MS/MS | Fruits and Vegetables | Multifamily residue method for 8 phytohormones and 27 acidic herbicides. | 10 µg/kg | nih.gov |

| LC-MS/MS | Soil and Sediment | Validated for 2,4-D acid and its esters and metabolites. | 0.0019 ppm for 2,4-D acid | epa.gov |

Spectroscopic and Spectrometric Methods

Spectroscopic and spectrometric methods are also employed for the analysis of 2,4-D, providing information about its concentration and molecular structure.

UV-Spectrophotometry is a relatively simple and cost-effective method for the quantitative determination of 2,4-D in aqueous and ether solutions. uchicago.edu The method is based on measuring the absorbance of UV light by the 2,4-D molecule at its characteristic wavelengths of maximum absorption, which are 283 nm and 291 nm in aqueous solution, and 284 nm and 292 nm in ether. uchicago.edu The concentration of 2,4-D can be determined by comparing the absorbance of the sample to a calibration curve prepared with standard solutions. wordpress.com This technique has been used to analyze 2,4-D in water and commercial herbicide formulations. wordpress.comresearchgate.net

Interactive Data Table: UV-Spectrophotometry Parameters for 2,4-D

| Solvent | Wavelengths of Maximum Absorption (nm) | Key Findings | Reference |

|---|---|---|---|

| Aqueous Solution | 283 and 291 | Applicable for quantitative determination in aqueous solutions. | uchicago.edu |

| Diethyl Ether | 284 and 292 | Can be used for extracts of sand, clay, and soil. | uchicago.edu |

| Ethanol (95%) | 287 | Linear range of 8 µg/ml to 20 µg/ml with a correlation coefficient of 0.9985. | wordpress.com |

| Toluene (after extraction) | 546 | Extraction-spectrophotometric method with a detection limit of 0.9 μg/mL. | researchgate.net |

Vibrational spectroscopy techniques, such as Raman and Fourier-transform infrared (FTIR) spectroscopy, are valuable for elucidating the molecular structure of 2,4-D. nih.gov These methods provide information about the vibrational modes of the molecule, which are unique to its structure.

By comparing the experimental vibrational spectra with those computed using theoretical models like Density Functional Theory (DFT), researchers can confirm the structure and identify the most stable conformations of the 2,4-dichlorophenoxyacetic acid molecule. nih.gov For example, computational studies have predicted the lowest energy conformer of 2,4-D and provided tentative vibrational assignments based on experimental infrared and Raman data. nih.gov

Interactive Data Table: Vibrational Spectroscopy for 2,4-D

| Technique | Methodology | Key Findings | Reference |

|---|---|---|---|

| Raman Spectroscopy | Experimental analysis combined with DFT-B3LYP and ab initio MP2 calculations. | Provided tentative vibrational assignments for the lowest energy conformer of 2,4-D. | nih.gov |

| Infrared (IR) Spectroscopy | Experimental analysis combined with DFT-B3LYP and ab initio MP2 calculations. | Used for structural characterization and to identify stable conformations. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for the structural elucidation of organic molecules, including 2,4-D. weebly.com It provides detailed information about the chemical structure, topology, and dynamics of molecules in solution. weebly.com For 2,4-D, ¹H NMR and ¹³C NMR are the primary techniques used.

The ¹H NMR spectrum of 2,4-D exhibits characteristic signals corresponding to the different protons in the molecule. chemicalbook.comhmdb.ca The aromatic protons on the dichlorophenyl ring typically appear as a set of multiplets in the downfield region of the spectrum, while the protons of the methylene (B1212753) group (-CH₂-) in the phenoxyacetic acid moiety and the acidic proton of the carboxylic acid group show distinct chemical shifts. researchgate.net The integration of these signals provides quantitative information about the number of protons in each chemical environment.

¹³C NMR spectroscopy complements the information from ¹H NMR by providing data on the carbon skeleton of the molecule. weebly.com Each unique carbon atom in the 2,4-D structure gives a distinct signal, allowing for the confirmation of the molecular framework.

Quantitative NMR (QNMR) has been shown to be a precise and accurate method for determining the purity of technical grade 2,4-D, often surpassing the consistency of chromatographic methods. nih.gov By using an internal standard, QNMR can simultaneously identify and quantify impurities, providing a comprehensive profile of the technical sample. nih.gov The major sources of uncertainty in QNMR measurements are typically related to the weighing of the sample and the purity of the reference standard. nih.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more complex structural assignments, especially when dealing with mixtures or degradation products. libretexts.org These techniques help to establish connectivity between protons and carbons, providing unambiguous structural confirmation.

Immunoassay-Based Screening Techniques

Immunoassay techniques offer a rapid and sensitive approach for the screening of 2,4-D in various samples, particularly water. These methods are based on the specific binding interaction between an antibody and the target analyte, 2,4-D. goldstandarddiagnostics.usoup.com The most common format is the enzyme-linked immunosorbent assay (ELISA). goldstandarddiagnostics.usabnova.comfishersci.comcaltagmedsystems.co.uk

In a typical competitive ELISA for 2,4-D, a known amount of 2,4-D is conjugated to an enzyme (like horseradish peroxidase) and competes with the 2,4-D present in the sample for a limited number of binding sites on a specific anti-2,4-D antibody. goldstandarddiagnostics.usepa.gov The antibody is often immobilized on the surface of a microtiter plate. goldstandarddiagnostics.usgoldstandarddiagnostics.us After an incubation period, the unbound components are washed away, and a substrate is added that reacts with the bound enzyme to produce a colored product. goldstandarddiagnostics.usgoldstandarddiagnostics.us The intensity of the color is inversely proportional to the concentration of 2,4-D in the sample; a lighter color indicates a higher concentration of the analyte. goldstandarddiagnostics.us

Commercially available ELISA kits provide a quantitative or qualitative screening tool for 2,4-D. goldstandarddiagnostics.usabnova.comfishersci.comcaltagmedsystems.co.ukepa.gov These kits are designed for ease of use and can provide results relatively quickly. unlv.edu However, it is important to note that these immunoassays can exhibit cross-reactivity with structurally similar compounds, which may lead to false-positive results. epa.govunlv.edunih.gov Therefore, positive results from immunoassay screening should be confirmed by a more selective analytical method such as gas chromatography/mass spectrometry (GC/MS) or high-performance liquid chromatography (HPLC). goldstandarddiagnostics.usepa.gov

Another immunoassay format is the fluorescence polarization immunoassay (FPIA), which is a homogeneous assay that can provide rapid detection. nih.gov In FPIA, a fluorescently labeled 2,4-D tracer competes with the sample's 2,4-D for antibody binding sites. The change in fluorescence polarization upon binding is measured to determine the concentration of the analyte. nih.gov

Table 1: Characteristics of Immunoassay-Based Screening for 2,4-D

| Feature | Description | References |

| Principle | Competitive binding between sample 2,4-D and a labeled 2,4-D for a limited number of specific antibody binding sites. | goldstandarddiagnostics.usepa.govgoldstandarddiagnostics.us |

| Common Format | Enzyme-Linked Immunosorbent Assay (ELISA). | goldstandarddiagnostics.usabnova.comfishersci.comcaltagmedsystems.co.uk |

| Detection | Typically colorimetric, where color intensity is inversely proportional to 2,4-D concentration. | goldstandarddiagnostics.usgoldstandarddiagnostics.us |

| Application | Rapid screening of water and soil samples. | goldstandarddiagnostics.usepa.gov |

| Advantages | High sensitivity, rapid analysis time. | unlv.edunih.gov |

| Limitations | Potential for cross-reactivity with structurally related compounds, requiring confirmatory analysis. | epa.govunlv.edunih.gov |

Sample Preparation and Pre-Concentration Strategies for Diverse Environmental Matrices (e.g., Soil, Water, Biological Samples)

The accurate analysis of 2,4-D in environmental and biological samples often necessitates a sample preparation step to extract and concentrate the analyte from the complex matrix. semanticscholar.org The choice of method depends on the sample type, the concentration of the analyte, and the subsequent analytical technique.

Water Samples: For water samples, where 2,4-D concentrations can be very low, a pre-concentration step is usually required. deswater.com

Solid-Phase Extraction (SPE): This is a widely used technique for the extraction and pre-concentration of 2,4-D from water. deswater.com The water sample is passed through a cartridge containing a solid sorbent material that retains the analyte. youtube.com The 2,4-D is then eluted from the sorbent with a small volume of an organic solvent. epa.gov The selection of the sorbent and elution solvent is critical for achieving high recovery. youtube.com

Salting-Out Assisted Liquid-Liquid Extraction (SALLE): This method involves the addition of a salt to the aqueous sample to decrease the solubility of 2,4-D and promote its partitioning into an organic extraction solvent. deswater.comresearchgate.net This technique has been shown to be quick, accurate, and sensitive for the determination of 2,4-D in water. deswater.com

Dispersive Micro-Solid Phase Extraction (D-μ-SPE): This method utilizes a sorbent dispersed in the sample solution to extract the analyte. A magnetic nanocomposite, for instance, can be used as a sorbent, which is then easily separated from the sample using a magnet. nih.gov

Soil and Sediment Samples: The extraction of 2,4-D from soil and sediment is more challenging due to the strong binding of the analyte to the solid matrix.

Solid-Liquid Extraction (SLE): This involves extracting the 2,4-D from the soil sample using an organic solvent, often with the aid of sonication or shaking. researchgate.net The choice of solvent is crucial, with dichloromethane (B109758) and methanol/water mixtures being common choices. researchgate.net

Soxhlet Extraction: A modified Soxhlet apparatus can be used for the efficient extraction of 2,4-D from soil samples using a smaller volume of organic solvent and reduced extraction time compared to traditional methods. semanticscholar.orgoup.com

Sample Pre-treatment: Soil and sediment samples are typically air-dried, homogenized, and sieved before extraction to ensure representative sampling and improve extraction efficiency. semanticscholar.org

Biological Samples: For biological samples like serum, the primary goal of sample preparation is to remove proteins and other interfering macromolecules. gcms.cz

Protein Precipitation: A common and simple method involves adding a solvent like acetonitrile (B52724) to the serum sample to precipitate the proteins. nih.gov The mixture is then centrifuged, and the supernatant containing the 2,4-D is collected for analysis. nih.gov

Supported Liquid Extraction (SLE): This technique immobilizes the aqueous biological sample on an inert support. A water-immiscible organic solvent is then passed through the support to extract the analyte. gcms.cz

Table 2: Research Findings on Sample Preparation and Pre-Concentration of 2,4-D

| Matrix | Preparation/Pre-concentration Method | Key Findings | References |

| Water | Salting-Out Assisted Liquid-Liquid Extraction (SALLE) | Achieved 99.69% extraction efficiency with a limit of detection of 0.004 µg/L. | deswater.com |

| Water | Dispersive micro-solid phase extraction (D-μ-SPE) with magnetic graphene oxide | Recoveries ranged from 88.0-94.0% with a limit of detection of 0.007 µg/mL. | nih.gov |

| Soil | Modified Soxhlet Extraction with acetonitrile | Recoveries of 85% to 100% were obtained for spiked soil samples. | oup.com |

| Soil | Solid-Liquid Extraction with dichloromethane and sonication | Limits of quantification were between 0.015 and 0.75 mg kg⁻¹ with recovery values from 61 to 118%. | researchgate.net |

| Rat Serum | Protein Precipitation with acetonitrile | Simple and rapid method for pharmacokinetic studies. | nih.gov |

Computational Chemistry and Modeling of 2,4 Dichlorophenoxyacetate and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 2,4-dichlorophenoxyacetate (B1228070) and its derivatives.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, a process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy. youtube.comstackexchange.com For 2,4-dichlorophenoxyacetic acid and its derivatives, DFT calculations, often using functionals like B3LYP and basis sets such as 6-311G**, are used to predict the most stable molecular geometries. nih.gov

Studies have shown that for 2,4-dichlorophenoxyacetic acid, the Cgcpp conformation is predicted to be the lowest energy minimum by both DFT-B3LYP and ab initio MP2 calculations. nih.gov The reliability of various quantum-chemical approaches for calculating the bulk properties of lithium-containing compounds like lithium tetraborate (B1243019) has been examined, with DFT and DFT-Hartree-Fock (HF) hybrid methods providing structural parameters that agree well with experimental values. nih.gov The choice of functional and basis set is crucial, as it can significantly impact the accuracy of the calculated electronic structure and properties like the band gap. nih.govacs.org For instance, in the study of lithium tetraborate, DFT methods were found to underestimate the band gap, while HF-based methods overestimated it. nih.gov

The process of geometry optimization involves iteratively adjusting the atomic coordinates to minimize the molecule's energy. youtube.comstackexchange.com This is a complex procedure involving two nested iterative processes: an inner loop that solves the DFT equations for a fixed geometry to minimize energy with respect to electron density, and an outer loop that minimizes the energy with respect to the atomic positions. youtube.com

Interactive Table: Comparison of DFT Functionals for Geometry Optimization

| DFT Functional | Basis Set | Key Findings | Reference |

| B3LYP | 6-311G | Predicted the Cgcpp structure as the lowest energy minimum for 2,4-dichlorophenoxyacetic acid. nih.gov | nih.gov |

| MP2 | 6-311G | Also predicted the Cgcpp structure as the lowest energy minimum, but disagreed with DFT on the second most stable conformer. nih.gov | nih.gov |

| PBE-D3 | cc-pVTZ | Recommended for geometry optimizations of larger ionic liquid clusters. acs.org | acs.org |

| ωB97X-D | aug-cc-pVDZ | Recommended for geometry optimizations of larger ionic liquid clusters. acs.org | acs.org |

| BLYP-D3 | cc-pVTZ | Recommended for geometry optimizations of larger ionic liquid clusters. acs.org | acs.org |

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative stabilities. For 2,4-dichlorophenoxyacetic acid, computational studies have explored various conformers. nih.gov

DFT-B3LYP and MP2 calculations with the 6-311G** basis set have been used to investigate the structural stability of 2,4-dichlorophenoxyacetic acid. nih.gov These calculations predicted the Cgcpp structure to be the most stable conformer (the lowest energy minimum). nih.gov However, the two methods disagreed on the nature of the second most stable structure. The DFT-B3LYP level predicted the planar Tttp and non-planar Tgcpp forms to be 0.7 and 1.5 kcal/mol higher in energy, respectively, than the Cgcpp conformation. nih.gov In contrast, at the MP2 level, the Tttp and Tgcpp forms were predicted to be 2.7 and 1.4 kcal/mol higher in energy, respectively. nih.gov The Tgcpp form was ultimately considered the second most likely structure because Møller-Plesset calculations are known to better account for non-bonding O···H interactions. nih.gov

Such studies are crucial for understanding how the molecule might behave in different environments and how its shape influences its biological activity. The stability of different conformers can affect how the molecule interacts with biological targets.

Interactive Table: Relative Energies of 2,4-Dichlorophenoxyacetic Acid Conformers

| Conformer | Calculation Level | Relative Energy (kcal/mol) |

| Cgcpp | B3LYP/6-311G | 0.0 |

| Tttp | B3LYP/6-311G | 0.7 |

| Tgcpp | B3LYP/6-311G | 1.5 |

| Cgcpp | MP2/6-311G | 0.0 |

| Tttp | MP2/6-311G | 2.7 |

| Tgcpp | MP2/6-311G | 1.4 |

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds. Computational methods, particularly DFT, are used to predict and help assign the observed vibrational frequencies to specific molecular motions.

For 2,4-dichlorophenoxyacetic acid, the vibrational frequencies of the lowest energy Cgcpp conformer have been computed at the B3LYP level of theory. nih.gov These calculated frequencies are then compared with experimental FT-IR and Raman data to provide tentative vibrational assignments. nih.gov This process is often aided by normal coordinate analysis, which describes the molecular vibrations in terms of the collective motions of the atoms. nih.gov

Similar approaches have been applied to related molecules. For instance, the FT-IR and FT-Raman spectra of 2,4-dichlorobenzonitrile (B1293624) were analyzed with the support of DFT calculations. nih.gov The use of scaling equations derived from a well-understood molecule like benzene (B151609) can improve the accuracy of the calculated vibrational wavenumbers. nih.gov A correct characterization of each normal mode is achieved through the calculation of Potential Energy Distributions (PEDs). nih.gov The agreement between scaled theoretical wavenumbers and experimental data is generally good for most normal modes. nih.gov

Interactive Table: Selected Vibrational Modes of 2,4-Dichlorophenoxyacetic Acid and Related Compounds

| Compound | Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Method | Reference |

| 2,4-Dichlorophenoxyacetic Acid | C=O stretch | (not specified in abstract) | (calculated) | B3LYP | nih.gov |

| 2,4-Dichlorobenzonitrile | C≡N stretch | (not specified in abstract) | (calculated) | DFT | nih.gov |

| 2,4-Difluorobenzoic Acid | Ring breathing | 736 (FT-IR), 735 (FT-Raman) | (calculated) | B3LYP/MP2 | researchgate.net |

| 2,3-Difluorobenzoic Acid | Ring breathing | 668 (FT-IR) | (calculated) | B3LYP/MP2 | researchgate.net |

Molecular Dynamics Simulations for Intermolecular Interactions (e.g., with Biological Macromolecules or Environmental Components)

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.comnih.gov This technique allows for the investigation of how molecules like 2,4-dichlorophenoxyacetate interact with their environment, including biological macromolecules such as proteins and cell membranes, as well as components of soil and water. nih.govebi.ac.uk

MD simulations can provide insights into the binding mechanisms and affinities of small molecules to proteins. nih.govnih.gov For example, studies have used MD simulations to understand the binding of various ligands to proteins like BSA (Bovine Serum Albumin) and HIV-1 protease. mdpi.comnih.gov These simulations can reveal the key amino acid residues involved in the interaction and the stability of the protein-ligand complex. mdpi.comnih.gov

In the context of 2,4-dichlorophenoxyacetic acid, MD simulations could be used to model its interaction with target enzymes in plants, such as auxin-binding proteins, to elucidate the molecular basis of its herbicidal activity. nih.gov They can also be used to study its interactions with soil components like humic acids or its behavior at water-air interfaces, which is relevant to its environmental fate. While specific MD simulation studies on Lithium 2,4-dichlorophenoxyacetate were not found, the principles are broadly applicable. For instance, studies on the interaction of 2,4-D with model cell membranes have been performed using techniques like fluorescence spectroscopy and X-ray diffraction, which can be complemented by MD simulations. nih.gov

Interactive Table: Applications of Molecular Dynamics Simulations

| System | Purpose of Simulation | Key Findings |

| Thiazoline-2-thione derivatives with BSA | To understand binding affinity and stability. | The synthesized molecules effectively inhibit the biological function of the BSA protein. mdpi.com |

| HIV-1 Protease with inhibitors | To study dynamic properties and binding mechanisms of mutants. | Unraveled the dynamic properties and binding mechanisms of mutant HIV-1 protease with inhibitors. nih.gov |

| 2,4-Dichlorophenoxyacetic acid with cell membranes | To evaluate its perturbing effect. | 2,4-D induces a pronounced shape change in erythrocytes, suggesting interaction with the outer membrane monolayer. nih.gov |

| 2,4-D with amino acids | To study interactions. | It was established that certain amino acids bind to 2,4-D. ebi.ac.uk |

Quantitative Structure-Activity Relationships (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a substance and a specific endpoint, such as its biological activity or environmental fate. ecetoc.org

QSAR models are developed by correlating molecular descriptors (physicochemical properties or theoretical parameters derived from the molecular structure) with experimentally measured endpoints. ecetoc.org These models can then be used to predict the properties of new or untested chemicals, which is valuable for risk assessment and the design of safer chemicals. ecetoc.org

For pesticides like 2,4-dichlorophenoxyacetic acid, QSAR studies can be used to predict their ecotoxicological effects on various organisms and their environmental fate, such as persistence, mobility, and degradation. nih.govjuniperpublishers.com Molecular descriptors used in these studies can include hydrophobicity (log Kow), electronic properties (like ELUMO), and steric parameters. nih.gov

For example, QSAR studies have been used to evaluate the ecotoxicity of pesticides to aquatic organisms like Daphnia magna. nih.gov The toxicity of many chemicals shows a linear relationship with their hydrophobicity. nih.gov For nitroaromatic compounds, which share some structural similarities with chlorinated phenoxy compounds, QSAR models have been developed to predict their toxicity based on descriptors representing hydrophobicity, chemical stability, and the strength of interaction with biological macromolecules. nih.gov

While specific QSAR models solely for this compound are not detailed in the provided search results, the principles of QSAR are directly applicable. The environmental fate of 2,4-D and its derivatives is a significant area of research, with studies focusing on its persistence in soil and water and its potential to contaminate the environment. juniperpublishers.comepa.gov QSAR models could be developed to predict the half-life of different 2,4-D derivatives in various environmental compartments based on their molecular structure.

Interactive Table: Examples of Molecular Descriptors and Their Relevance in QSAR

| Descriptor Type | Example | Relevance |

| Hydrophobicity | log Kow (octanol-water partition coefficient) | Relates to the tendency of a chemical to partition into fatty tissues and bioaccumulate. Often correlates with toxicity. nih.gov |

| Electronic | ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) | Relates to the electrophilicity of a molecule and its potential to react with biological nucleophiles. nih.gov |

| Steric/Topological | Molecular Connectivity Indices | Describe the size, shape, and branching of a molecule, which can influence its binding to receptors or enzymes. |

| Constitutional | Molecular Weight | A basic descriptor related to the size of the molecule. |

Elucidation of Mechanistic Hypotheses through QSAR

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological or toxicological activities. In the context of 2,4-Dichlorophenoxyacetate and its derivatives, QSAR studies have been instrumental in forming mechanistic hypotheses about their herbicidal action and toxic effects. These models typically use molecular descriptors, which are numerical representations of a molecule's physicochemical properties.

Studies have shown that the biological activity of phenoxyacetate (B1228835) herbicides is intrinsically linked to their molecular structure, reactivity, and ability to permeate the biological membranes of organisms. nih.gov The number and position of chlorine atoms on the aromatic ring, for instance, significantly influence the compound's properties. nih.gov

QSAR analyses often employ descriptors derived from Density Functional Theory (DFT) calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov These frontier orbitals are key to understanding a molecule's reactivity. For instance, research on chlorinated benzene derivatives indicated that they tend to act as electron acceptors in reactions with biomolecules. nih.gov

The toxicity of chlorophenoxy acids is also influenced by environmental factors like pH. nih.gov At a lower pH, closer to the acid's pKa value, the compound exists in its undissociated form, which has a higher capacity to dissolve in fats, leading to increased toxicity. nih.gov

A key aspect of the toxicity of some herbicides is the generation of oxidative stress. nih.gov Studies on the lipid peroxidation caused by chlorinated phenoxyacetic acids revealed that 2,4-D is a potent inducer of this process. nih.gov The introduction of a methyl group in place of a chlorine atom, as in MCPA, leads to a lower degree of lipid peroxidation. nih.gov Furthermore, an increase in the number of chlorine atoms in the aromatic ring, as seen in 2,4,5-T, also reduces the capacity for lipid peroxidation compared to 2,4-D. nih.gov

The metabolites of these herbicides, such as chlorophenols, have been observed to cause a significantly higher degree of damage to erythrocytes than the parent herbicides themselves. nih.gov

Below is a table summarizing the effect of different phenoxyacetate herbicides on erythrocyte hemolysis:

| Herbicide | Concentration (mM) | Erythrocyte Hemolysis (%) |

| 2,4-D | 4 | 3.23 |

| MCPA | 4 | 3.53 |

| 2,4,5-T | 4 | 6.62 |

Table 1: Effect of phenoxyacetate herbicides on erythrocyte hemolysis. Data sourced from nih.gov.

It is important to note that while 2D-QSAR models provide valuable insights, they may not fully capture the three-dimensional relationship between molecular structure and activity, necessitating further investigation with 3D-QSAR studies. nih.gov

Computational Approaches in Environmental Fate Prediction

Computational modeling plays a crucial role in predicting the environmental fate of chemicals like 2,4-Dichlorophenoxyacetate. These models help in understanding how the compound behaves in different environmental compartments, its persistence, and its potential for transport.

Modeling of Hydrolysis and Degradation Mechanisms

The degradation of 2,4-Dichlorophenoxyacetic acid in an aqueous solution primarily occurs through hydrolysis, yielding 2,4-dichlorophenol (B122985) and glycolic acid. researchgate.net This reaction is dependent on both pH and temperature and follows first-order kinetics. researchgate.net Computational modeling of this hydrolysis reaction in the gas phase has shown that a proton can catalyze the reaction, with a calculated activation barrier of 21.2 kcal/mol. researchgate.net These theoretical findings are in agreement with experimental results. researchgate.net

Further computational studies using Density Functional Theory (DFT) have investigated the hydrolysis reaction mechanism along different pathways. researchgate.netpku.edu.cn These studies indicate two primary models for the hydrolysis of 2,4-D: the dissociation of the C(1)―O bond, which involves hydrogen transfer, and the dissociation of the C―Cl bond, which involves Cl substitution. researchgate.netpku.edu.cn The energy barrier for C-Cl dissociation was found to be lower, suggesting it is a more favorable and dynamic process. researchgate.netpku.edu.cn The dissociation of the C(1)―O bond is considered a later step in the primary reactions and has a higher energy barrier. researchgate.netpku.edu.cn The effect of the solvent is also a critical factor to consider in these hydrolysis reactions. researchgate.netpku.edu.cn

The degradation of 2,4-D can also be influenced by other factors such as the presence of fungi. For instance, the white-rot fungus Rigidoporus sp. FMD21 has been shown to degrade 2,4-D, with a positive correlation between its laccase activity and the rate of herbicide degradation. nih.gov This suggests that laccase is a dominant enzyme in this degradation process. nih.gov The degradation rate is also affected by pH, with studies showing that the degradation of 2,4-D by laccase is comparable at pH 4 and pH 7, though slightly faster at pH 7. nih.gov

Prediction of Adsorption and Transport Properties

Computational models are extensively used to predict the adsorption and transport of 2,4-Dichlorophenoxyacetic acid in the environment. Adsorption to soil and sediment is a key process that affects its mobility and bioavailability.

Studies have investigated the adsorption of 2,4-D onto various materials, including activated carbons derived from different lignocellulosic materials. nih.gov The adsorption kinetics are often well-described by the pseudo-second-order model, and the equilibrium data frequently follow the Langmuir isotherm model. nih.gov The pH of the solution also plays a significant role in the adsorption process. nih.gov

Mass transfer models, such as the external mass transfer model (EMTM) and the pore volume and surface diffusion model (PVSDM), are employed to predict the kinetic curves of adsorption. tandfonline.com For the adsorption of 2,4-D on activated carbon, it has been found that both external mass transfer and surface diffusion simultaneously control the process. tandfonline.com Thermodynamic parameters from these studies suggest that the adsorption of 2,4-D is a favorable, exothermic, and enthalpy-controlled process. tandfonline.com